molecular formula C11H14O4 B6588683 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 53832-93-2

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B6588683
CAS No.: 53832-93-2
M. Wt: 210.23 g/mol
InChI Key: XUQXZROVMZNKPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Biological Activity

3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (HMPA) is a significant compound derived from dietary polyphenols, particularly from the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) by gut microbiota. This article explores its biological activity, focusing on its pharmacokinetics, metabolic effects, and potential health benefits.

Pharmacokinetics and Metabolism

A study conducted on Sprague-Dawley rats showed that HMPA, when administered orally at a dose of 10 mg/kg, demonstrated rapid metabolism and extensive tissue distribution. The compound reached peak concentrations in the bloodstream within 15 minutes post-administration. The observed concentrations were 2.6 ± 0.4 nmol/mL for HMPA, with conjugated forms (sulfated and glucuronidated) also detected .

The tissue distribution profile indicated that HMPA and its metabolites were primarily found in the kidneys, liver, and heart, suggesting significant organ uptake which may correlate with its biological effects .

Biological Activities

HMPA exhibits various biological activities that are beneficial for metabolic health:

  • Weight Management : Research indicates that dietary HMCA, which converts to HMPA in the gut, effectively mitigates high-fat diet (HFD)-induced weight gain and hepatic steatosis. This effect is attributed to improved insulin sensitivity and modulation of lipid metabolism .
  • Gut Microbiota Modulation : HMPA has been shown to influence gut microbiota composition by increasing the abundance of beneficial bacteria from the phylum Bacteroidetes while decreasing Firmicutes levels. This shift is crucial for maintaining metabolic homeostasis .
  • Antioxidant Properties : HMPA possesses antioxidant capabilities that may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the health benefits associated with HMPA:

  • Metabolic Benefits : In a controlled study involving rats on a high-fat diet, those supplemented with HMCA showed significant reductions in body weight gain and fat accumulation compared to control groups. The underlying mechanism was linked to enhanced insulin sensitivity and reduced hepatic lipid levels .
  • Microbiota Interaction : Another study emphasized the role of gut microbiota in converting HMCA to HMPA, suggesting that dietary interventions could leverage this pathway for better metabolic health outcomes. The research found that specific microbial populations were positively correlated with improved metabolic markers in subjects consuming polyphenol-rich diets .
  • Antioxidant Activity : Research indicates that HMPA can reduce lipid peroxidation and protect against cellular damage in various models, showcasing its potential as a dietary supplement for preventing chronic diseases associated with oxidative stress .

Summary Table of Biological Activities

ActivityDescriptionEvidence Source
Weight ManagementReduces weight gain and hepatic steatosis in HFD models
Gut Microbiota ModulationIncreases beneficial Bacteroidetes; decreases Firmicutes
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Insulin Sensitivity ImprovementEnhances insulin sensitivity in metabolic disorders

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7,12H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQXZROVMZNKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-93-2
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TGI7T35O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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